2-Amino-5-iodopyridine: A Comprehensive Technical Guide to a Versatile Synthetic Building Block
2-Amino-5-iodopyridine: A Comprehensive Technical Guide to a Versatile Synthetic Building Block
Introduction: The Strategic Importance of 2-Amino-5-iodopyridine
In the landscape of modern organic synthesis, the strategic selection of foundational reagents is paramount to the efficient construction of complex molecular architectures. 2-Amino-5-iodopyridine (CAS No: 20511-12-0) has emerged as an indispensable building block, prized by researchers in pharmaceutical discovery, materials science, and agrochemical development.[1][2] Its value lies in the unique bifunctional nature of its structure: a nucleophilic amino group at the 2-position and a reactive carbon-iodine bond at the 5-position.[3] This arrangement provides two orthogonal reactive handles, enabling chemists to perform sequential, site-selective modifications. The iodine atom, an excellent leaving group, readily participates in a host of palladium- and copper-catalyzed cross-coupling reactions, while the amino group offers a site for derivatization through acylation, alkylation, or further coupling schemes.[3] This guide provides an in-depth exploration of the synthesis, properties, and critical applications of 2-amino-5-iodopyridine, offering field-proven insights and detailed protocols for its effective utilization.
PART 1: Foundational Knowledge - Synthesis and Properties
A thorough understanding of a reagent's physical characteristics and its synthesis is fundamental to its successful application. The quality and purity of the starting material directly influence the outcome of subsequent, often complex, synthetic steps.
Physicochemical Properties
2-Amino-5-iodopyridine is typically a white to brown crystalline solid, whose properties are summarized below.[3] Awareness of these characteristics, particularly its sensitivity to light, air, and heat, is crucial for proper storage and handling to ensure its integrity.
| Property | Value | Source(s) |
| CAS Number | 20511-12-0 | [4][5] |
| Molecular Formula | C₅H₅IN₂ | [6] |
| Molecular Weight | 220.01 g/mol | [6] |
| Appearance | White to Gray to Brown powder/crystal | |
| Melting Point | 127-132 °C | [3][6][7] |
| Solubility | Soluble in Methanol, Ethanol, DMSO | [3] |
| Storage Conditions | Refrigerate (0-10°C) under an inert atmosphere |
Synthesis: A Green Chemistry Approach
The regioselective iodination of 2-aminopyridine is the most common route to 2-amino-5-iodopyridine.[7] While various methods exist, including the use of iodine monochloride (ICl), a widely adopted and environmentally conscious protocol utilizes elemental iodine with hydrogen peroxide as a mild oxidizing agent in an aqueous medium.[4][7] This approach avoids the use of hazardous organic solvents, aligning with the principles of green chemistry.[4]
-
Dissolution: Dissolve 2-aminopyridine (1.0 eq) in water in a reaction vessel equipped with a stirrer.
-
Iodine Addition: Under consistent stirring, add elemental iodine (I₂) in 3-5 portions. Maintain the temperature and allow the mixture to stir for 2-3 hours after the final addition.[4]
-
Oxidation: Carefully add hydrogen peroxide (H₂O₂) dropwise to the reaction mixture. A mild exotherm may be observed. Continue to stir and maintain the temperature for an additional 2-4 hours.[4] The hydrogen peroxide facilitates the in-situ generation of the electrophilic iodine species required for aromatic substitution.
-
Workup: Upon reaction completion (monitored by TLC or LC-MS), heat the mixture to reflux for approximately 30 minutes.[4]
-
Isolation: Cool the mixture in an ice bath. The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration, wash the filter cake with ice-cold water to remove residual salts and impurities, and dry under vacuum to yield 2-amino-5-iodopyridine.[4] Typical yields for this process are reported to be around 83%.[4][7]
Caption: Aqueous synthesis workflow for 2-amino-5-iodopyridine.
PART 2: The Core Utility - Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in 2-amino-5-iodopyridine is its most powerful feature, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3][7]
Suzuki-Miyaura Coupling: Forging C-C Bonds
First published by Akira Suzuki in 1979, this Nobel Prize-winning reaction couples an organohalide with an organoboron species.[8] It is a robust and widely used method for constructing biaryl structures, which are prevalent in pharmaceuticals.[8][9]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of 2-amino-5-iodopyridine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step critically requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Vessel Preparation: To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-amino-5-iodopyridine (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water. The choice of solvent depends on the solubility of the substrates and reagents.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water or brine to remove inorganic salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified, typically by column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
Developed in the 1990s by Stephen Buchwald and John Hartwig, this reaction revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for C-N bond formation.[12][13] It overcomes the limitations of older methods, which often required harsh conditions and had limited substrate scope.[12]
The Buchwald-Hartwig cycle is analogous to the Suzuki coupling but involves an amine nucleophile. A key to its success was the development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands facilitate the crucial, often rate-limiting, reductive elimination step, allowing the reaction to proceed efficiently with a wide range of amines and aryl halides.[14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Reagent Addition: Add 2-amino-5-iodopyridine (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as Toluene or Dioxane.
-
Reaction: Seal the vessel and heat the mixture (typically 80-120 °C) with vigorous stirring. Monitor the reaction for the disappearance of the starting material.
-
Workup: After cooling, quench the reaction carefully (e.g., with saturated aq. NH₄Cl). Extract the product into an organic solvent like Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Other Notable Cross-Coupling Reactions
The reactivity of 2-amino-5-iodopyridine extends to other valuable transformations:
-
Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is a powerful tool for creating C(sp²)-C(sp) bonds, essential for many complex natural products and functional materials.[3][7]
-
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form C-N, C-O, and C-S bonds.[15][16] While often requiring higher temperatures than palladium-catalyzed methods, modern protocols using ligands like amino acids can facilitate these couplings under milder conditions.[16][17] This method is particularly useful for coupling with nucleophiles that may be challenging in palladium systems.
PART 3: Applications and Safety
The synthetic utility of 2-amino-5-iodopyridine translates directly into its widespread application in fields demanding high molecular complexity and novelty.
Applications in Drug Discovery and Materials Science
The pyridine scaffold is a privileged structure in medicinal chemistry, and 2-amino-5-iodopyridine serves as a key entry point to a diverse range of derivatives.
-
Pharmaceuticals: It is a crucial intermediate in the synthesis of novel antiviral and anticancer agents.[1][18] For example, it has been used to prepare imidazo[1,2-a]pyridine derivatives investigated as ligands for detecting beta-amyloid plaques associated with Alzheimer's disease.[6] Its ability to participate in the construction of complex heterocyclic systems is instrumental in developing targeted therapies.[18]
-
Agrochemicals: The unique electronic properties of substituted pyridines make them valuable in the design of new pesticides and herbicides.[1][4]
-
Organic Electronics: The structures derived from this building block are also explored in materials science for applications in organic light-emitting diodes (OLEDs) and other functional materials.[1]
Caption: From building block to application via key coupling chemistries.
Safety and Handling
2-Amino-5-iodopyridine is intended for professional laboratory use only.[5] Standard safe handling procedures for chemical reagents should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[19]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[19] If eye contact occurs, flush with running water and seek medical attention.[19]
-
Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent degradation, as the compound is sensitive to light, air, and heat.
Conclusion
2-Amino-5-iodopyridine is far more than a simple chemical intermediate; it is a versatile and powerful tool that unlocks access to a vast chemical space. Its dual reactivity, combined with its amenability to robust and well-understood cross-coupling reactions, secures its role as a cornerstone building block in synthetic chemistry. For researchers and drug development professionals, mastering the application of this reagent is a key step toward the efficient and innovative synthesis of the next generation of pharmaceuticals, agrochemicals, and advanced materials.
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